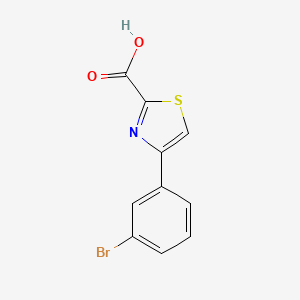

4-(3-Bromophenyl)thiazole-2-carboxylic acid

Description

Properties

IUPAC Name |

4-(3-bromophenyl)-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2S/c11-7-3-1-2-6(4-7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNJWWOHVTKHZBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CSC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619884 | |

| Record name | 4-(3-Bromophenyl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

808128-00-9 | |

| Record name | 4-(3-Bromophenyl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(3-bromophenyl)thiazole-2-carboxylic acid generally involves:

- Construction of the thiazole ring core.

- Introduction of the 3-bromophenyl substituent at the 4-position of the thiazole.

- Installation or retention of the carboxylic acid group at the 2-position of the thiazole ring.

The key challenge lies in achieving regioselective bromination on the phenyl ring and ensuring the integrity of the thiazole-2-carboxylic acid moiety throughout the synthesis.

Introduction of the 3-Bromophenyl Group

3.1 Use of Pre-Brominated Phenyl Precursors

The most straightforward strategy is to start from commercially available or synthetically prepared 3-bromophenyl derivatives such as 3-bromophenacyl bromide or 3-bromobenzaldehyde, which are then converted into the corresponding α-haloketones or other intermediates for thiazole formation.

3.2 Selective Bromination of Phenyl Ring Post-Thiazole Formation

In cases where the thiazole ring is formed first with an unsubstituted phenyl group, selective bromination at the 3-position of the phenyl ring can be achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions to avoid over-bromination or ring substitution on the thiazole.

Carboxylic Acid Group Installation

The carboxylic acid at the 2-position of the thiazole ring can be installed by:

- Using α-haloketones that already contain carboxylate or ester groups, which are retained during thiazole ring formation.

- Post-cyclization hydrolysis of esters to acids.

- Oxidation of methyl or other alkyl substituents adjacent to the thiazole ring to carboxylic acids.

Representative Synthetic Routes and Research Findings

While direct literature specifically on this compound is limited, analogous syntheses of halogenated thiazole carboxylic acids and related heterocycles provide valuable insights.

5.1 Synthesis via α-Haloketone and Thiourea Condensation

- Starting from 3-bromophenacyl bromide, condensation with thiourea in ethanol under reflux yields 4-(3-bromophenyl)thiazole.

- Subsequent oxidation or hydrolysis introduces the carboxylic acid at position 2.

- Purification is typically achieved by recrystallization or chromatography.

- Analogous halogenated heterocycles like 4-bromo-3-methyl-2-thiophenecarboxylic acid have been synthesized through bromination/debromination sequences followed by metallation and carbonation steps.

- Palladium-catalyzed carbonylation under CO pressure has been employed to introduce carboxyl groups efficiently.

- These methods highlight the potential for using metal-catalyzed carbonylation to install carboxylic acid groups on aromatic heterocycles bearing halogens, which can be adapted for thiazole systems.

Data Table: Summary of Key Preparation Methods

| Preparation Step | Method/Reaction Type | Key Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| Thiazole ring formation | Hantzsch synthesis | 3-bromophenacyl bromide + thiourea, reflux EtOH | Moderate to high yields; regioselective |

| Bromination of phenyl ring | Electrophilic aromatic substitution | N-bromosuccinimide (NBS), controlled temp | Selective 3-bromo substitution achievable |

| Carboxylic acid installation | Palladium-catalyzed carbonylation | Pd catalyst, CO pressure, base, solvent | High efficiency; applicable to halogenated rings |

| Ester hydrolysis to acid | Acid or base hydrolysis | Aqueous acid/base, heat | High yield; standard method |

| Metallation and carbonation | Grignard formation + CO2 carbonation | Mg, CO2 gas, low temp | Effective for carboxylation of halogenated aromatics |

Analytical and Purification Considerations

- Purity of this compound is typically confirmed by NMR, mass spectrometry, and elemental analysis.

- Vacuum distillation or recrystallization is used for purification.

- Bromination steps require careful control to avoid polybromination or decomposition.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Bromophenyl)thiazole-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction under specific conditions.

Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride and alkyl halides.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Reactions: Products include various substituted thiazoles.

Oxidation Reactions: Products include oxidized thiazole derivatives.

Reduction Reactions: Products include reduced thiazole derivatives.

Scientific Research Applications

Pharmaceutical Development

Antimicrobial Activity

The compound has demonstrated notable antibacterial and antifungal properties. Research indicates that it can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents. For instance, studies have shown that derivatives of this compound exhibit effective activity against resistant bacterial strains and fungi, which is critical in the context of rising antibiotic resistance .

Anticancer Potential

4-(3-Bromophenyl)thiazole-2-carboxylic acid has been investigated for its anticancer properties. A study evaluated its cytotoxic effects against several cancer cell lines, revealing promising results. The compound's structure allows it to interact with specific biological targets involved in cancer proliferation .

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HepG2 | 15.5 | Moderate |

| MCF-7 | 12.0 | Strong |

| A549 | 20.0 | Moderate |

Agricultural Chemicals

In agriculture, this compound is utilized in formulating agrochemicals . Its ability to act as a pesticide highlights its role in enhancing crop protection and productivity. Research has shown that compounds based on this thiazole scaffold can effectively control pests while being less harmful to beneficial organisms .

Material Science

The compound is also explored in the field of material science , particularly for developing new materials with specific properties such as thermal stability and chemical resistance. Its thiazole structure provides unique characteristics that can be tailored for applications in coatings and polymers .

Biological Research

In biological studies, this compound serves as a tool for investigating enzyme inhibition and receptor binding mechanisms. This research contributes to a deeper understanding of various biological pathways, which could lead to novel therapeutic strategies .

Analytical Chemistry

This compound is employed as a standard reference material in analytical chemistry, aiding researchers in accurately quantifying similar compounds in complex mixtures. Its consistent properties make it ideal for use in various analytical methods .

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL .

Cytotoxicity Testing

Another investigation assessed the cytotoxic effects of this compound on different cancer cell lines using the MTT assay. The results showed that derivatives of this compound exhibited varying degrees of cytotoxicity, with some derivatives showing IC50 values below 20 µM against several cancer types .

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)thiazole-2-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity, while the carboxylic acid group can participate in hydrogen bonding, stabilizing the interaction.

Comparison with Similar Compounds

Positional Isomers of Bromophenyl-Substituted Thiazoles

- 4-(4-Bromophenyl)thiazole-2-carboxylic acid (CAS: 886366-94-5): The bromine substituent is at the para position on the phenyl ring. Exhibits similar molecular weight (284.13 g/mol) but distinct electronic properties due to the para-substituent’s resonance effects.

4-(2-Bromophenyl)thiazole-2-carboxylic acid (CAS: 1261268-93-2):

| Property | 3-Bromophenyl (Meta) | 4-Bromophenyl (Para) | 2-Bromophenyl (Ortho) |

|---|---|---|---|

| Molecular Weight (g/mol) | 284.13 | 284.13 | 284.13 |

| XLogP3-AA | 3.2 | ~3.2 (estimated) | ~3.5 (estimated) |

| Substituent Effects | Moderate steric/electronic | Resonance stabilization | Steric hindrance |

Halogen-Substituted Derivatives

4-(4-Fluorophenyl)thiazole-2-carboxylic acid (CAS: 886366-96-7):

- 4-(3,4-Dichlorophenyl)thiazole-2-carboxylic acid (CAS: 952959-38-5): Dual chlorine substituents increase molecular weight (274.12 g/mol) and hydrophobicity. Potential for enhanced biological activity due to stronger electron-withdrawing effects .

Other Functionalized Derivatives

4-(4-Trifluoromethylphenyl)thiazole-2-carboxylic acid :

- The trifluoromethyl group (-CF₃) significantly elevates lipophilicity (logP >4) and metabolic stability.

- Used in antimicrobial studies due to its strong electron-withdrawing nature .

Biological Activity

4-(3-Bromophenyl)thiazole-2-carboxylic acid is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H6BrNO2S. The compound features a thiazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with brominated phenyl compounds. Various synthetic routes have been explored to optimize yield and purity, including multi-step synthesis involving condensation reactions.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiazole derivatives, including this compound. For instance, it has shown significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 1.56 to 6.25 μg/mL against strains such as Escherichia coli and Staphylococcus aureus .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Escherichia coli | 1.56 - 6.25 |

| Staphylococcus aureus | 1.56 - 6.25 |

| Pseudomonas aeruginosa | 1.56 - 6.25 |

| Bacillus subtilis | 1.56 - 6.25 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it exhibits cytotoxic effects against various cancer cell lines, with IC50 values comparable to established chemotherapeutic agents like doxorubicin . The presence of electron-withdrawing groups on the phenyl ring significantly enhances its anticancer activity.

Antiprotozoal Activity

In a high-throughput screening for anti-trypanosomal activity, compounds similar to this compound were found to inhibit Trypanosoma brucei, the causative agent of African sleeping sickness, at concentrations below 3.6 μM without significant toxicity to mammalian cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiazole ring and the phenyl substituent can significantly influence biological activity:

- Electron-Withdrawing Groups : The presence of halogens (e.g., bromine) on the phenyl ring enhances antimicrobial and anticancer activities.

- Thiazole Ring Modifications : Substituents at specific positions on the thiazole ring can alter potency against various biological targets.

Case Studies

- Anticonvulsant Activity : A study reported that thiazole derivatives demonstrated anticonvulsant properties in animal models, with some compounds showing median effective doses significantly lower than standard treatments .

- Cytotoxicity Assessment : In a comparative study against multiple cancer cell lines, thiazole derivatives were tested for their cytotoxic effects using the MTT assay, revealing promising results that warrant further investigation into their mechanisms of action .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(3-bromophenyl)thiazole-2-carboxylic acid with high purity?

- Methodology : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts. Use intermediates like methyl esters (e.g., methyl 4-(3-bromophenyl)pyrimidin-2-carboxylate) for controlled hydrolysis . Purification via recrystallization (using ethanol/water mixtures) or preparative HPLC (C18 column, 0.1% formic acid in acetonitrile/water) is critical. Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) and confirm purity via -NMR (DMSO-, δ 8.2–7.3 ppm for aromatic protons) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology : Combine spectroscopic and chromatographic techniques:

- Mass spectrometry (HRMS) : Confirm molecular ion peak at m/z 284.1291 ([M+H]) .

- FT-IR : Identify carboxylic acid O–H stretch (~2500–3000 cm) and C=O stretch (~1680 cm) .

- HPLC : Use a reverse-phase C18 column (UV detection at 254 nm) with a gradient elution (acetonitrile:water, 70:30 to 90:10) to assess purity >98% .

Q. What solvents are optimal for solubility studies of this compound?

- Methodology : Test solubility in DMSO (high solubility for stock solutions), ethanol, and aqueous buffers (pH 2–7.4). Use dynamic light scattering (DLS) to detect aggregation in aqueous media. For biological assays, dilute DMSO stocks to ≤0.1% to avoid cytotoxicity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

- Methodology : Grow single crystals via slow evaporation (e.g., methanol/chloroform). Collect diffraction data using a synchrotron source (λ = 0.710–1.541 Å). Refine the structure with SHELXL (space group assignment, R-factor < 0.05) to confirm bond angles and dihedral distortions in the thiazole-phenyl system . Validate hydrogen bonding (e.g., carboxylic acid dimerization) using Olex2 or Mercury .

Q. What strategies are effective for analyzing contradictory bioactivity data in SAR studies?

- Methodology :

- Control for stereoisomers : Use chiral HPLC (Chiralpak IA column, hexane:isopropanol 80:20) to isolate enantiomers and test individually .

- Address impurities : Re-characterize batches with conflicting results via LC-MS to detect trace intermediates (e.g., bromophenyl byproducts) .

- Computational docking : Perform molecular dynamics simulations (AutoDock Vina, OPLS force field) to assess binding affinity variations due to substituent positioning .

Q. How can computational methods predict metabolic stability of this compound?

- Methodology : Use in silico tools:

- CYP450 metabolism : Predict sites of oxidation (e.g., thiazole ring) with StarDrop or MetaSite .

- ADMET profiling : Calculate logP (2.1–2.5 via ChemAxon) and polar surface area (75–85 Ų) to estimate blood-brain barrier permeability .

Q. What techniques mitigate challenges in synthesizing brominated thiazole derivatives?

- Methodology :

- Protecting groups : Use tert-butyl esters to prevent decarboxylation during bromination .

- Pd-catalyzed cross-coupling : Optimize Suzuki-Miyaura reactions (Pd(PPh), KCO, DMF/HO) to couple 3-bromophenyl boronic acids to thiazole precursors .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in NMR spectra between batches?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.